7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
Description
7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a methoxy group at position 7 and a 1-phenyl-1H-pyrazol-4-yl moiety at position 3 (Figure 1). Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally analogous to flavonoids like isoflavones and coumarins. The methoxy group at position 7 enhances lipophilicity and metabolic stability compared to hydroxylated analogs, while the pyrazole ring at position 3 introduces nitrogen-based hydrogen-bonding capabilities and aromatic interactions, which are critical for biological activity .
Figure 1. Structure of this compound.
This compound has garnered interest in medicinal chemistry due to the pharmacological versatility of chromenones and pyrazoles. Chromenones are associated with anti-inflammatory, anticancer, and antimicrobial activities, while pyrazole derivatives are known for their kinase inhibition and tubulin-binding properties .
Properties
IUPAC Name |
7-methoxy-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-15-7-8-16-18(9-15)24-12-17(19(16)22)13-10-20-21(11-13)14-5-3-2-4-6-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZDUOSAVZVNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357589 | |
| Record name | ZINC00407243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61034-10-4 | |
| Record name | ZINC00407243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4H-chromen-4-one with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group or other substituents on the chromen-4-one ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemical research, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, enabling the exploration of new compounds with potentially enhanced biological activities.
Biological Activities
This compound exhibits a range of biological activities , including:
- Anti-inflammatory properties: Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory agents.
- Antioxidant activity: It demonstrates the ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases .
- Anticancer potential: Studies have shown its efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicinal Applications
The therapeutic potential of this compound has been explored in several contexts:
Case Studies
Several case studies highlight the compound's effectiveness:
- Anti-Cancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neuroprotection : Research featured in Neuroscience Letters indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Position 7 Modifications
- 7-Hydroxy Analogue (CAS 61034-11-5) : Replacing the methoxy group with a hydroxyl group (as in 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one) increases polarity, improving water solubility but reducing metabolic stability due to susceptibility to glucuronidation. The hydroxyl group may enhance hydrogen bonding with biological targets but could limit membrane permeability compared to the methoxy variant .
Position 3 Modifications
- Pyrazole-Chalcone Hybrids (): Compounds like E-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one replace the chromenone core with a chalcone scaffold.
- Trifluoromethyl-Substituted Chromenone (): Substitution with a trifluoromethyl group (e.g., 8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one) increases lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. However, the molecular weight (542.52 g/mol) exceeds Lipinski’s rule of five limits, reducing drug-likeness .
Pharmacological Activity Comparison
Anticancer Activity
- Pyrazole-Chalcone Conjugates (): Compound 5o demonstrated IC50 values of 2.13 µM against MCF-7 breast cancer cells, attributed to tubulin inhibition (66.4% polymerization suppression). The chromenone core in the target compound may offer similar interactions but with improved metabolic stability due to the methoxy group .
- Thieno-Thiophene Derivatives (): Bis-pyrazole-thieno[2,3-b]thiophene compounds (e.g., 7b) showed moderate cytotoxicity but lacked specificity for cancer cells. The chromenone scaffold may provide better selectivity due to its planar structure .
Antimicrobial Activity
- Pyrazole-Phenol Derivatives (): Substituted 2-(5-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl) phenols exhibited moderate activity against bacterial and fungal strains (MIC ~25–50 µg/mL). The methoxy group in the target compound may enhance lipophilicity, improving penetration through microbial membranes .
Physicochemical Properties
<sup>*</sup> Predicted using Molinspiration software .
The target compound’s molecular weight (304.30) and cLogP (2.8) comply with Lipinski’s rule of five, suggesting favorable oral bioavailability. In contrast, bulkier derivatives (e.g., trifluoromethyl-substituted chromenone) exceed these limits, reducing drug-likeness .
Biological Activity
7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, a compound featuring a chromone backbone substituted with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, often involving the cyclization of chromone derivatives with phenylhydrazine or similar reagents. The substitution at the C-3 position of the chromone is critical for its biological activity.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. A notable study reported that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The compound demonstrated an IC50 value of approximately 10 µM against these cell lines, indicating significant anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| HCT116 | 12 |
| HePG2 | 15 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In a study involving carrageenan-induced edema in mice, the compound exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin . The mechanism of action appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | Percent Inhibition |
|---|---|
| Compound | 61% |
| Indomethacin | 76% |
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor for several key enzymes involved in cancer progression and inflammation. For instance, it has shown moderate inhibition against phosphodiesterase IV (PDE IV), an enzyme implicated in inflammatory responses .
Study on Cytotoxicity
A recent investigation into the cytotoxic effects of various pyrazole derivatives, including our compound of interest, revealed that structural modifications significantly influence biological activity. The study highlighted that compounds with electron-donating groups at the phenyl ring exhibited enhanced cytotoxicity against cancer cells compared to their electron-withdrawing counterparts .
Mechanistic Insights
Another study focused on the mechanism by which this compound affects cell migration in cancer models. It was found to disrupt actin polymerization and reduce matrix metalloproteinase (MMP) expression, which are crucial for cancer cell invasion and metastasis .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one?
- Methodology : A common approach involves condensation reactions between substituted chromen-4-one precursors and pyrazole derivatives. For example, refluxing 7-hydroxy-3-(3-aryl-3-oxoprop-1-enyl)-4H-chromen-4-ones with hydrazine hydrate in DMF for 18 hours yields pyrazole-functionalized chromen-4-ones . Microwave-assisted synthesis can reduce reaction times compared to conventional heating .
- Key Considerations : Solvent choice (e.g., DMF for high polarity), stoichiometric ratios, and temperature control are critical for yield optimization.
Q. How is the purity and structural identity of the compound validated?
- Analytical Techniques :
- HPLC : For assessing purity, especially when synthesized via multistep reactions .
- FTIR : To confirm functional groups (e.g., C=O stretch of chromen-4-one at ~1650 cm⁻¹) .
- Single-Crystal X-ray Diffraction (SC-XRD) : Utilizes programs like SHELX and WinGX for structure refinement and validation .
Q. What are the primary pharmacological targets explored for this compound?
- Biological Screening :
- COX-1/COX-2 Inhibition : Evaluated using human whole blood assays to determine anti-inflammatory potential .
- Antiplatelet Activity : Tested against arachidonic acid-induced platelet aggregation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazole-chromenone coupling?
- Data-Driven Approach :
- Ultrasound-Assisted Synthesis : Non-conventional methods like ultrasound irradiation enhance reaction efficiency by improving mixing and reducing side reactions .
- Table 1 : Comparison of conventional vs. ultrasound-assisted synthesis yields:
| Method | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Conventional Reflux | 54 | 18 | |
| Ultrasound | 72 | 4 |
Q. How do crystallographic data resolve discrepancies in molecular geometry predictions?
- Case Study : Discrepancies between computational (DFT) and experimental bond lengths can arise due to crystal packing effects. SC-XRD data (e.g., C–O bond lengths in chromen-4-one) validated via SHELXL refinement provide empirical corrections .
- Software Workflow :
Data collection: Bruker D8 VENTURE diffractometer.
Structure solution: SHELXS/SHELXD .
Refinement: SHELXL with anisotropic displacement parameters .
Q. What strategies validate the compound’s mechanism of action in COX-2 inhibition?
- Experimental Design :
- Dose-Response Curves : To calculate IC₅₀ values using purified COX-2 enzyme assays.
- Molecular Docking : Correlate crystallographic data with docking simulations (e.g., AutoDock Vina) to identify binding interactions with COX-2’s active site .
- Contradiction Analysis : If in vitro activity (e.g., IC₅₀ = 1.2 µM) conflicts with cellular assays, consider membrane permeability or metabolite interference .
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?
- SAR Study :
- Methoxy Group : Enhances lipophilicity and bioavailability compared to hydrophilic hydroxy derivatives .
- Pyrazole Substitution : Electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position improve COX-2 selectivity .
- Table 2 : Bioactivity comparison of derivatives:
| Substituent (R) | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| -OCH₃ | 1.5 | 2.8 |
| -OH | 3.2 | 1.2 |
| -CF₃ | 0.9 | 3.5 |
Methodological Challenges and Contradictions
Q. How are conflicting crystallographic data reconciled during refinement?
- Resolution Strategy :
- Twinned Data Handling : SHELXL’s TWIN command adjusts for crystal twinning artifacts .
- Displacement Parameters : Anisotropic refinement corrects for thermal motion in aromatic rings .
Q. Why might biological activity vary between synthesized batches?
- Root Cause Analysis :
- Impurity Profile : Trace DMF residues from synthesis can inhibit enzymatic assays .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
